molecular formula C7H6INO3 B1320515 Methyl 6-hydroxy-5-iodonicotinate CAS No. 885950-46-9

Methyl 6-hydroxy-5-iodonicotinate

Cat. No.: B1320515
CAS No.: 885950-46-9
M. Wt: 279.03 g/mol
InChI Key: LHGAGXUKDZFFSF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-iodonicotinate: is an organic compound with the molecular formula C₇H₆INO₃ and a molecular weight of 279.03 g/mol . It is also known by its IUPAC name, methyl 6-hydroxy-5-iodopyridine-3-carboxylate . This compound is a derivative of nicotinic acid and contains both hydroxyl and iodine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-5-iodonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 6-hydroxy-3-pyridinecarboxylate using iodine and a suitable oxidizing agent . The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-hydroxy-5-iodonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compounds derived from this compound .

Comparison with Similar Compounds

  • Methyl 6-hydroxy-3-iodonicotinate
  • Methyl 5-hydroxy-6-iodonicotinate
  • Methyl 6-hydroxy-5-bromonicotinate

Comparison: Methyl 6-hydroxy-5-iodonicotinate is unique due to the specific positioning of the hydroxyl and iodine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the iodine atom at the 5-position allows for specific substitution reactions that are not possible with bromine or chlorine analogs .

Properties

IUPAC Name

methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGAGXUKDZFFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594696
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-46-9
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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